4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H10ClN3O It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a chloro group and an oxolan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-1-ethyl-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]pyrrole-2-carboxamide
Uniqueness
4-chloro-1-(oxolan-3-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxolan-3-yl group provides additional steric and electronic effects, influencing its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C7H10ClN3O |
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Molecular Weight |
187.63 g/mol |
IUPAC Name |
4-chloro-1-(oxolan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H10ClN3O/c8-6-3-11(10-7(6)9)5-1-2-12-4-5/h3,5H,1-2,4H2,(H2,9,10) |
InChI Key |
CTIXZJCFIJZCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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